2-(4-acetylphenyl)-4-ethyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
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Description
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as 4-acetylphenyl and pyrimidines have been synthesized through various methods, including inert refluxing and Michael addition .
Molecular Structure Analysis
The molecular structure of related compounds like 4-acetylphenyl ether has been determined using spectroscopic characterization (1H-NMR, 13CNMR, FT-IR) and single crystal assays .
Chemical Reactions Analysis
Related compounds have been involved in various chemical reactions. For example, bromoacetyl groups in certain compounds can be used to assemble new biologically active compounds with heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds like 4-acetylphenyl ether have been analyzed. For example, the octanol-water partition coefficient and boiling point have been determined .
Safety and Hazards
Future Directions
Research on related compounds suggests potential future directions in the study of gut-derived neuroactive compounds and their role in modulating behavior and brain activity in neurocognitive disorders . Additionally, the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity has been suggested .
Properties
IUPAC Name |
2-(4-acetylphenyl)-4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-3-18-15-6-4-5-7-16(15)24(22,23)19(17(18)21)14-10-8-13(9-11-14)12(2)20/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBISGRZOHDEAAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49669267 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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